molecular formula C12H10O4S B042947 2,4'-Dihydroxydiphenyl sulfone CAS No. 5397-34-2

2,4'-Dihydroxydiphenyl sulfone

Cat. No.: B042947
CAS No.: 5397-34-2
M. Wt: 250.27 g/mol
InChI Key: LROZSPADHSXFJA-UHFFFAOYSA-N
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Description

2,4'-Dihydroxydiphenyl sulfone (CAS 5397-34-2; molecular weight 250.27) is an isomer of 4,4'-dihydroxydiphenyl sulfone (4,4'-BPS, CAS 80-09-1). Structurally, it features hydroxyl groups at the 2- and 4'-positions of the biphenyl sulfone backbone (Figure 1A–B in ). This compound is primarily encountered as a byproduct during the synthesis of 4,4'-BPS.

Preparation Methods

Synthesis Routes for 2,4'-Dihydroxydiphenyl Sulfone

Sulfonation and Condensation of Phenol Derivatives

The primary synthetic route for 2,4'-BPS involves the sulfonation of phenol using concentrated sulfuric acid or phenolsulfonic acid. The reaction proceeds in two stages: sulfonation to form phenolsulfonic acid, followed by condensation with additional phenol to yield the dihydroxydiphenyl sulfone isomers. Key reaction conditions include temperatures of 80–120°C and the use of acidic catalysts to promote sulfone formation .

A critical challenge is the preferential formation of the 4,4'-BPS isomer under standard conditions. To address this, industrial protocols often incorporate phosphorus compounds (e.g., phosphoric acid) into the reaction mixture. These additives shift the isomer ratio toward 2,4'-BPS by modifying the electrophilic substitution pattern during condensation . For example, a reaction mixture containing 0.5% phosphoric acid by weight increases the 2,4'-BPS content from 19% to 35% in the crude product .

Dehydration and Azeotropic Distillation

Industrial synthesis frequently employs azeotropic distillation to remove water generated during condensation. The reaction is conducted under reduced pressure (200–300 mmHg) to lower the boiling point of the water-phenol azeotrope, enabling efficient water removal at 90–100°C . Continuous phenol replenishment is necessary to maintain stoichiometric balance, as phenol is entrained in the distillate. A typical reaction mixture after dehydration contains:

ComponentWeight Percentage
4,4'-BPS43%
2,4'-BPS19%
Phenolsulfonic acid8%
Phenol27%
Other byproducts3%

Data sourced from Example 1 of EP1468987B1 .

Industrial-Scale Production Processes

Semi-Continuous Reaction Systems

Large-scale production utilizes semi-continuous reactors to optimize yield and energy efficiency. The process involves:

  • Initial Charging : Phenol and sulfuric acid are loaded into a reactor at a molar ratio of 2:1.

  • Dehydration Phase : The mixture is heated to 100–120°C under reduced pressure, with water removed via azeotropic distillation.

  • Phenol Replenishment : Fresh phenol is added continuously to compensate for losses during distillation.

  • Reaction Termination : The process concludes when residual water content falls below 0.5% (w/w) .

This method achieves a total isomer yield of 85–90%, with the 2,4'-BPS fraction constituting 25–35% of the product mixture .

Solvent-Mediated Crystallization

Isomer separation relies on differential solubility in phenol-water mixtures. The optimal solvent composition for 2,4'-BPS crystallization is a phenol:water ratio of 35:65 (w/w), which maximizes the solubility difference between isomers . Key steps include:

  • Primary Crystallization : Cooling the reaction mixture to 40°C precipitates 4,4'-BPS, which is removed by filtration.

  • Solvent Adjustment : Adding water to the filtrate to achieve the target phenol:water ratio.

  • Secondary Crystallization : Gradual cooling to 25°C yields 2,4'-BPS crystals with 85–90% purity .

A representative mass balance from industrial trials demonstrates this process:

ParameterValue
Initial 2,4'-BPS content19%
Final 2,4'-BPS purity90%
Isomer recovery rate78%

Adapted from Example 2 of EP1468987B1 .

Advanced Purification Techniques

Filtrate Recycling for Economic Viability

The mother liquor from crystallization contains residual phenolsulfonic acid and phenol, which are recycled into subsequent batches. This reduces raw material costs by 30–40% and minimizes waste generation . The recycled filtrate is combined with fresh phenol and sulfuric acid, then subjected to dehydration under vacuum. This closed-loop system achieves near-quantitative utilization of phenol over multiple cycles.

Solubility Engineering for Enhanced Purity

Recent advances leverage temperature-dependent solubility profiles to improve separation efficiency. The solubility of 2,4'-BPS in phenol-water mixtures follows the equation:

lnx=A+BT+ClnT\ln x = A + \frac{B}{T} + C \ln T

Where xx is the mole fraction solubility, TT is temperature (K), and AA, BB, CC are solvent-specific constants. For a 35:65 phenol-water system, the solubility of 2,4'-BPS decreases from 12.4 g/L at 50°C to 4.8 g/L at 25°C, enabling high recovery rates during cooling crystallization .

Impact of Process Parameters on Isomer Distribution

Catalytic Effects of Phosphorus Compounds

The addition of 0.1–1.0% phosphoric acid increases the 2,4'-BPS:4,4'-BPS ratio from 0.45 to 1.2 by altering the sulfonation mechanism. Phosphoric acid coordinates with the sulfonic acid group, favoring para-substitution in the second phenol molecule .

Temperature and Pressure Optimization

Reaction temperatures above 120°C promote 4,4'-BPS formation through thermodynamic control, while lower temperatures (90–100°C) favor the kinetically controlled 2,4'-isomer. Operating under vacuum (200–300 mmHg) suppresses side reactions and improves reaction rates by 25% compared to atmospheric conditions .

Case Studies in Industrial Production

Example 1: Pilot-Scale Synthesis

A 2,000 L reactor produced 1,846 kg of crude product containing 43% 4,4'-BPS and 19% 2,4'-BPS. After primary crystallization, 601 kg of 95%-pure 4,4'-BPS was removed. The remaining filtrate yielded 223 kg of 90%-pure 2,4'-BPS, demonstrating an overall recovery efficiency of 78% .

Example 2: Solvent Ratio Optimization

Adjusting the phenol:water ratio to 10:90 increased 2,4'-BPS purity to 93% but reduced yield to 65%. Conversely, a 50:50 ratio improved yield to 85% at the expense of purity (82%). The optimal balance was achieved at 35:65, providing 90% purity with 78% yield .

Chemical Reactions Analysis

Types of Reactions

2,4’-Dihydroxydiphenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Developer for Heat-Sensitive Recording Materials

One of the primary applications of 2,4'-dihydroxydiphenyl sulfone is as a developer for heat-sensitive recording materials. It is particularly effective in producing thermal paper that exhibits excellent coloring properties while minimizing background fogging. This application is crucial in industries that rely on high-quality printed receipts and labels .

2. Intermediate in Organic Synthesis

DHPS serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions leading to the formation of polymers and other complex molecules. It is utilized in the production of polyethersulfone (PES), an engineering plastic known for its high thermal stability and mechanical strength .

3. Curing Agent for Epoxy Resins

This compound is also employed as a curing agent for fast-drying epoxy resin adhesives. This application capitalizes on its ability to enhance the thermal and mechanical properties of epoxy systems, making them suitable for demanding applications in construction and automotive industries .

Data Table: Applications Summary

ApplicationDescriptionIndustry Impact
Developer for Heat-Sensitive MaterialsProduces high-quality thermal paperRetail, Logistics
Intermediate in Organic SynthesisUsed in the synthesis of polymers like PESChemical Manufacturing
Curing Agent for Epoxy ResinsEnhances properties of epoxy adhesivesConstruction, Automotive

Case Studies

Case Study 1: Thermal Paper Development

A study conducted on the effectiveness of DHPS as a developer in thermal paper revealed that papers treated with DHPS exhibited superior color development compared to traditional developers. The results indicated that DHPS not only improved print quality but also reduced the occurrence of background fogging, making it ideal for high-volume printing applications .

Case Study 2: Polymer Synthesis

Research exploring the use of DHPS as an intermediate in polymer synthesis demonstrated its role in creating polyethersulfone with enhanced thermal stability. The resulting polymers showed improved mechanical properties under high-temperature conditions, which are essential for aerospace and automotive applications .

Mechanism of Action

The mechanism of action of 2,4’-dihydroxydiphenyl sulfone involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The sulfone group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The positional isomerism of hydroxyl groups significantly impacts physicochemical behavior (Table 1).

Table 1. Structural and Physicochemical Comparison

Property 2,4'-BPS 4,4'-BPS Other Analog: Bisphenol A (BPA)
CAS No. 5397-34-2 80-09-1 80-05-7
Molecular Weight 250.27 250.27 228.29
Retention Time (UPLC-MS) 2.26 min 1.90 min 2.49 min (DHDPE)
Solubility in DMAc 0.112 mol/kg (313 K) Lower solubility Highly soluble
Melting Point Not reported 245–247°C 158–159°C

Key observations:

  • Chromatographic Behavior : 2,4'-BPS elutes later than 4,4'-BPS in UPLC-MS, suggesting higher hydrophobicity due to asymmetric hydroxyl positioning.
  • Solubility : 2,4'-BPS exhibits moderate solubility in polar solvents like dimethylacetamide (DMAc), whereas 4,4'-BPS is less soluble, complicating its purification.

Estrogenic Activity

  • 4,4'-BPS : Exhibits estrogenic activity 1.5–2× higher than BPA in yeast two-hybrid assays (EC₅₀ ~10⁻¹¹–10⁻⁶ M).
  • 2,4'-BPS: Limited data, but structural asymmetry likely reduces receptor binding efficiency compared to 4,4'-BPS.

Antimicrobial Effects

  • 4,4'-BPS : Inhibits E. coli growth at 100 µg/mL, reversible by p-hydroxybenzoic acid (POB).
  • 2,4'-BPS: No direct evidence, but sulfone analogs with asymmetric substitution show reduced bacteriostatic activity.

Table 3. Toxicity and Bioactivity

Metric 2,4'-BPS 4,4'-BPS BPA
Acute Toxicity (Daphnia EC₅₀) Not tested ~10 mg/L 10 mg/L
Estrogenic Potency Weak (inferred) High Moderate
Skin/Eye Irritation Moderate (GHS Category 2) Low Low

4,4'-BPS :

  • Key monomer in liquid crystalline copolyesters (e.g., poly(terephthaloyl chloride)-co-(4,4'-BPS)) for high-strength fibers.
  • Plasticizer for polyphenylene sulfone composites, enhancing melt flow without compromising thermal stability.

2,4'-BPS :

  • Limited utility due to purification challenges; primarily studied as a reference compound in analytical methods.

Biological Activity

2,4'-Dihydroxydiphenyl sulfone (DHDS) is a compound with significant biological activity, primarily recognized for its applications in thermal recording materials and as a potential alternative to bisphenol A (BPA) in various industrial processes. This article explores the biological activity of DHDS, focusing on its mechanisms of action, potential health effects, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic sulfone derivative characterized by two hydroxyl groups attached to the phenyl rings. Its structure can be represented as follows:

C6H4(OH)C6H4SO2\text{C}_6\text{H}_4(\text{OH})\text{C}_6\text{H}_4\text{SO}_2

This compound exhibits properties that make it suitable for applications in thermal paper and other materials requiring color development.

1. Endocrine Disruption

Research indicates that DHDS may exhibit endocrine-disrupting properties similar to BPA. It has been shown to interact with estrogen receptors, potentially leading to hormonal imbalances. Studies suggest that DHDS can mimic estrogenic activity, which may disrupt normal reproductive functions and developmental processes in both animals and humans .

2. Toxicological Studies

A variety of toxicological studies have been conducted to assess the safety profile of DHDS. For instance, animal studies have demonstrated that exposure to high doses of DHDS can lead to developmental abnormalities, particularly affecting the reproductive system and neurodevelopment . The following table summarizes key findings from recent studies:

StudyOrganismDosage (mg/kg)Observed Effects
ARats176Delayed vaginal opening in females
BZebrafishVariableDisrupted thyroid hormone levels; teratogenic effects on heart and liver
CMiceHigh dosesImpaired reproductive health; hormonal disruption

3. Cardiovascular Effects

Emerging evidence suggests that DHDS may have cardiovascular implications. Similar to BPA, it has been associated with increased cholesterol synthesis and potential atherosclerosis risk in animal models. This raises concerns regarding long-term exposure and its impact on cardiovascular health .

Case Studies

Several case studies have highlighted the biological implications of DHDS exposure:

  • Case Study 1 : A study involving pregnant rats exposed to DHDS showed significant alterations in fetal development, including skeletal deformities and neurodevelopmental delays.
  • Case Study 2 : Research on zebrafish demonstrated that parental exposure to DHDS resulted in abnormal development of embryos, particularly affecting the thyroid hormone regulation crucial for normal growth.

Research Findings

Recent research has focused on synthesizing copolymers incorporating DHDS due to its favorable properties for high-performance materials. These studies explore the thermal stability and mechanical properties of such copolymers, indicating potential applications beyond traditional uses .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,4'-dihydroxydiphenyl sulfone in complex matrices?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used for precise quantification. Key parameters include:

  • Collision energy : Optimized at -34 to -35 eV for fragmentation.
  • Retention time : ~2.26 minutes in reverse-phase columns.
  • Internal standards : Deuterated analogs (e.g., 2,4-BPS-d8) improve accuracy by correcting matrix effects .
  • Detection limits : Achievable at ng/mL levels in environmental samples like dust .

Q. How is this compound synthesized, and what are common impurities?

The compound is synthesized via sulfonation of phenol derivatives. A typical protocol involves:

  • Catalysts : Acidic catalysts (e.g., sulfuric acid) promote sulfone formation.
  • Reaction conditions : Elevated temperatures (80–120°C) and stoichiometric control to minimize byproducts like 4,4'-isomers .
  • Purification challenges : Recrystallization from methanol/water mixtures removes unreacted phenols and sulfonic acid derivatives .

Q. What solvents are suitable for solubility studies of this compound?

Solubility varies significantly with solvent polarity and temperature. Key findings include:

  • Methanol mixtures : Highest solubility in acetone + methanol (e.g., 3519–3526 mg/L at 278.15–313.15 K) .
  • Temperature dependence : Solubility increases linearly with temperature, modeled using the modified Apelblat equation .

Q. What safety precautions are critical when handling this compound?

  • Skin/eye exposure : Immediate rinsing with water for 15+ minutes is required; prolonged contact causes irritation (GHS Category 2/2A) .
  • Storage : Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data for sulfone derivatives?

Contradictions in ecotoxicity studies often arise from:

  • Matrix effects : Environmental samples (e.g., wastewater) may contain interfering compounds. Use isotopic dilution (e.g., 2,4-BPS-d8) to enhance specificity .
  • Metabolite interference : Hydroxylated metabolites can cross-react in immunoassays; confirmatory analysis via MS/MS is advised .

Q. What advanced purification techniques improve yield in sulfone synthesis?

  • Catalytic distillation : Removes low-boiling-point impurities (e.g., residual phenol) during synthesis .
  • Crystallization optimization : Adjust cooling rates (e.g., 0.5°C/min) to favor monodisperse crystal formation, reducing agglomeration .

Q. How do mixed solvents affect nucleation kinetics in solubility studies?

  • Laser dynamic monitoring : Measures metastable zone width (MZW) to determine optimal supersaturation thresholds. For acetone + ethanol, MZW narrows at higher temperatures, favoring controlled nucleation .
  • Molecular dynamics simulations : Predict solvent-solute interactions; acetone’s carbonyl group enhances solvation via hydrogen bonding .

Q. What catalytic mechanisms enhance sulfone formation in green chemistry approaches?

  • Ionic liquid catalysts : Reduce reaction time and energy consumption by stabilizing sulfonic acid intermediates. For example, [BMIM][HSO₄] achieves >90% yield at 100°C .
  • Solid acid catalysts : Zeolites or sulfonated carbon minimize waste and enable catalyst reuse .

Properties

IUPAC Name

2-(4-hydroxyphenyl)sulfonylphenol
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InChI

InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H
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InChI Key

LROZSPADHSXFJA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
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Molecular Formula

C12H10O4S
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DSSTOX Substance ID

DTXSID9052183
Record name 2,4'-Dihydroxydiphenyl sulfone
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Molecular Weight

250.27 g/mol
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Physical Description

Dry Powder
Record name Phenol, 2-[(4-hydroxyphenyl)sulfonyl]-
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CAS No.

5397-34-2
Record name 2-[(4-Hydroxyphenyl)sulfonyl]phenol
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Record name Phenol, 2-[(4-hydroxyphenyl)sulfonyl]-
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Record name o-[(4-hydroxyphenyl)sulphonyl]phenol
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Synthesis routes and methods I

Procedure details

Since almost no water is contained in the reaction mixture, it is preferable that 4,4′-dihydroxydiphenylsulfone is separated by crystallization by adding phenol to the reaction mixture. The amount of the crystallized 4,4′-dihydroxydiphenylsulfone to provide the content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone in the filtrate obtained by the crystallization of 4,4′-dihydroxydiphenylsulfone, followed by the filtration, can be calculated, and the amount of the added phenol can be obtained based on the solubility using the amount obtained by the calculation. The filtrate having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone can be obtained as follows: phenol is added to the reaction mixture; the resultant mixture is heated until the entire fluid becomes homogeneous; the heated fluid is cooled, and crystals of 4,4′-dihydroxydiphenylsulfone are allowed to grow sufficiently and then separated by filtration. Since the crystals of 4,4′-dihydroxydiphenylsulfone separated by the filtration contains phenol and phenolsulfonic acid, it is preferable that the crystals are washed with hot water and dried. The obtained 4,4′-dihydroxydiphenylsulfone has a purity of 95% by weight or greater.
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Synthesis routes and methods II

Procedure details

The mixture containing 4,4′-dihydroxydiphenylsulfone, 2,4′-dihydroxydiphenylsulfone, phenolsulfonic acid and phenol which is obtained by adding phenol and sulfuric acid to the filtrate formed by filtration of 2,4′-dihydroxydiphenylsulfone, followed by the dehydration of the resultant mixture, can be treated in the same manner as that in the treatments of the mixture containing 4,4′-dihydroxydiphenylsulfone, 2,4′-dihydroxydiphenylsulfone, phenolsulfonic acid and phenol which is obtained by the dehydration of phenol and sulfuric acid. 4,4′-Dihydroxydiphenylsulfone is separated by crystallization to obtain a mixture having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone. 2,4′-Dihydroxydiphenylsulfone is crystallized by adjusting the composition of the mixture so that the ratio of the amounts by weight of phenol to water is in the range of 10:90 to 90:10; and the formed crystals are separated by filtration. The filtrate formed above by the filtration and containing phenol and phenolsulfonic acid can be used repeatedly as the raw material for producing dihydroxydiphenylsulfone by the dehydration of phenol and sulfuric acid and/or phenolsulfonic acid.
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Synthesis routes and methods III

Procedure details

A reaction mixture comprising 4,4′-dihydroxydiphenylsulfone and 2,4′-dihydroxydiphenylsulfone can be obtained by mixing phenol and sulfuric acid and/or phenolsulfonic acid, followed by heating the resultant mixture and removing formed water by distillation as an azeotrope. It is preferable that the reaction is conducted under a reduced pressure. It is preferable that, where necessary, phenol is added during the reaction to supplement phenol removed to the outside of the system by the azeotropic distillation with water. In general, 4,4′-dihydroxydiphenylsulfone is formed in a greater amount than 2,4′-dihydroxydiphenylsulfone.
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Synthesis routes and methods IV

Procedure details

It is known to prepare 4,4'-dihydroxydiphenylsulfone from phenol and sulfuric acid. This process yields 4,4'-dihydroxydiphenylsulfone along with large quantities of 2,4'-dihydroxydiphenylsulfone as an isomer by-product. However, extreme difficulty is encountered in separating the 4,4'-dihydroxydiphenylsulfone directly from the resulting reaction mixture.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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